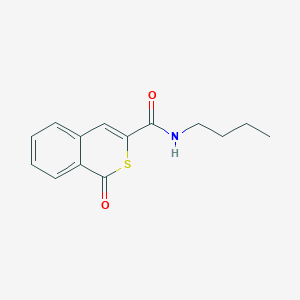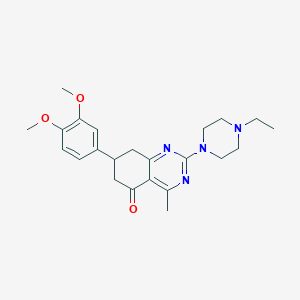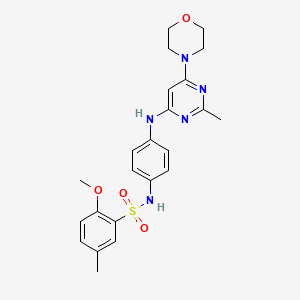
N-butyl-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-oxo-1H-isothiochromene-3-carboxamide: is a heterocyclic compound belonging to the isothiochromene family
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2-benzofuran-1(3H)-one (phthalide): The synthesis of 1-oxo-1H-isothiochromenes can be achieved from 2-benzofuran-1(3H)-one. The process involves bromination of 6-chloro- and 6-bromo-2-benzofuran-1(3H)-ones, followed by hydrolysis to form 5-chloro- or 5-bromo-2-formylbenzoic acids.
From ortho-formylbenzoic acids: Another method involves the reaction of ortho-formylbenzoic acids with rhodanine, followed by recyclization in a basic medium.
Industrial Production Methods: Industrial production methods for N-butyl-1-oxo-1H-isothiochromene-3-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the isothiochromene ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is used as a building block in organic synthesis to create complex molecules with potential biological activity .
Biology: The compound and its derivatives exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: Due to its biological activities, this compound is being investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-butyl-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
- 1-oxo-1H-isothiochromene-3-carboxylic acid
- 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
- 1-oxo-1H-isothiochromene-3-carboxylate
Comparison: N-butyl-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its N-butyl substituent, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C14H15NO2S |
|---|---|
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
N-butyl-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-8-15-13(16)12-9-10-6-4-5-7-11(10)14(17)18-12/h4-7,9H,2-3,8H2,1H3,(H,15,16) |
Clave InChI |
KCFCUVLTMZVDQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC2=CC=CC=C2C(=O)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-[4-(2-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B14982321.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982326.png)
![7-(2-bromophenyl)-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982333.png)
![(5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14982343.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14982361.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14982367.png)
![4-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14982369.png)
![N-benzyl-N-methyl-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14982375.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-fluorobenzamide](/img/structure/B14982384.png)

![N-(4-carbamoylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982395.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14982406.png)

